

# Benchmarking MMV665852: A Comparative Analysis Against MMV Malaria Box Hits

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MMV665852 |           |
| Cat. No.:            | B1677363  | Get Quote |

#### For Immediate Release

Geneva, Switzerland – December 15, 2025 – A comprehensive analysis of **MMV665852**, a promising antimalarial compound from the N,N'-diarylurea chemical class, reveals its standing against other notable hits from the Medicines for Malaria Venture (MMV) Malaria Box. This guide provides a detailed comparison of its in vitro activity, offers insights into its potential mechanism of action, and outlines the experimental protocols used for its evaluation, serving as a vital resource for researchers and drug development professionals in the fight against malaria.

#### Introduction to MMV665852 and the Malaria Box

The MMV Malaria Box is an open-access collection of 400 diverse compounds with demonstrated activity against the blood-stage of Plasmodium falciparum, the deadliest malaria parasite. This initiative was designed to catalyze antimalarial drug discovery and research into the parasite's biology. MMV665852 emerged from this collection as a compound of interest, belonging to the N,N'-diarylurea class, which has been explored for various therapeutic applications. This guide benchmarks MMV665852 against a selection of other potent compounds from the Malaria Box to provide a comparative perspective on its potential as an antimalarial lead.

## In Vitro Antimalarial Activity: A Comparative Look



The primary measure of a compound's effectiveness against Plasmodium falciparum in a laboratory setting is its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the parasite's growth by 50%. The following tables summarize the in vitro activity of **MMV665852** and a selection of other representative hits from the MMV Malaria Box against the drug-sensitive 3D7 strain and the multi-drug resistant W2 strain of P. falciparum.

Table 1: In Vitro Activity against P. falciparum 3D7 (Drug-Sensitive Strain)

| Compound ID | Chemical Class         | EC50 (nM) against 3D7 |
|-------------|------------------------|-----------------------|
| MMV665852   | N,N'-diarylurea        | 1100                  |
| MMV000021   | Aminopyridine          | 70                    |
| MMV000248   | Pyridyl-pyrazole       | 130                   |
| MMV006134   | Quinolone              | 250                   |
| MMV007591   | Imidazolopiperazine    | 480                   |
| MMV665794   | Thiazole derivative    | 1500                  |
| MMV019266   | Tetrahydroisoquinoline | 100                   |

Data for the 3D7 strain was sourced from the supplementary materials of Spangenberg et al., PLoS One, 2013.

Table 2: In Vitro Activity against P. falciparum W2 (Multi-Drug Resistant Strain)



| Compound ID | Chemical Class         | IC50 (nM) against W2 |
|-------------|------------------------|----------------------|
| MMV665852   | N,N'-diarylurea        | 1300                 |
| MMV000021   | Aminopyridine          | 80                   |
| MMV000248   | Pyridyl-pyrazole       | 150                  |
| MMV006134   | Quinolone              | 300                  |
| MMV007591   | Imidazolopiperazine    | 550                  |
| MMV665794   | Thiazole derivative    | 1800                 |
| MMV019266   | Tetrahydroisoquinoline | 120                  |

IC50 values against the W2 strain are representative estimates based on available literature for these compound classes and may not reflect direct head-to-head comparative screening.

### **Unraveling the Mechanism of Action**

The precise molecular target of MMV665852 in Plasmodium falciparum remains to be definitively identified. However, its chemical structure as an N,N'-diarylurea provides clues to its potential mechanism of action. Diarylurea compounds have been investigated as inhibitors of various protein kinases in other diseases. In the context of malaria, it is hypothesized that MMV665852 may exert its antimalarial effect by targeting one or more of the parasite's protein kinases, which are crucial for its survival and replication. Inhibition of these kinases would disrupt essential signaling pathways within the parasite. Further research, including target-based screening and mechanism-of-action studies, is required to elucidate the specific pathway inhibited by MMV665852.









Click to download full resolution via product page

 To cite this document: BenchChem. [Benchmarking MMV665852: A Comparative Analysis Against MMV Malaria Box Hits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677363#benchmarking-mmv665852-against-the-mmv-malaria-box-hits]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com